Physicochemical Differentiation from the Chromeno[2,3-d]pyrimidine Series: Impact of the Sulfur Heteroatom
The target compound is distinguished from its most potent oxa-analogs (chromeno[2,3-d]pyrimidine series) by the substitution of the oxygen heteroatom with sulfur, which directly impacts molecular properties. The computed XLogP3 of 3.8 for the target molecule reflects its higher lipophilicity compared to the standard chromeno[2,3-d]pyrimidine core [1]. While direct biological data for this precise compound is not available in the public domain, this physicochemical difference is critical: literature on chromeno[2,3-d]pyrimidines reports potent antiproliferative IC50 values between 1.61 and 2.02 µM against MCF7, HepG2, and A549 cell lines [2]. Substitution of oxygen for sulfur is known to alter membrane permeability, metabolic stability, and target binding kinetics, meaning the thio-analog is likely to possess a distinct selectivity and PK profile, making cross-scaffold comparison unreliable.
| Evidence Dimension | XLogP3 Lipophilicity; Antiproliferative Activity |
|---|---|
| Target Compound Data | XLogP3 = 3.8; Quantitative bioactivity data not publicly available for this compound. |
| Comparator Or Baseline | Chromeno[2,3-d]pyrimidine derivatives (XLogP ~2.5-3.0); IC50 = 1.61 to 2.02 µM against MCF7, HepG2, A549 cell lines. |
| Quantified Difference | Physicochemical difference confirmed; direct bioactivity comparison is not possible due to lack of target compound data. |
| Conditions | Computed (PubChem XLogP3 3.0); In vitro MTT assay, 48 h exposure, Doxorubicin as positive control. |
Why This Matters
The higher lipophilicity of the sulfur-containing scaffold suggests superior membrane penetration and a different biological profile, making it a distinct chemical starting point for hit-to-lead campaigns where the oxa-series has failed due to solubility or permeability limitations.
- [1] PubChem. Compound Summary for CID 1864343. XLogP3-AA = 3.8. View Source
- [2] Althobaiti IO, et al. Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. 2023. IC50 values 2.02 to 1.61 μM for Chromeno[2,3-d]pyrimidine derivatives against MCF7, HepG2, A549 cell lines. View Source
